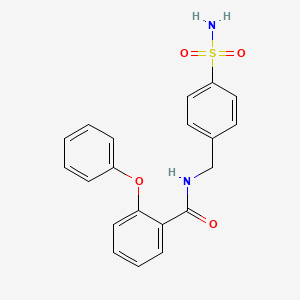![molecular formula C22H20N2O4 B10890781 4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one](/img/structure/B10890781.png)
4-Acetyl-3-hydroxy-5-(3-hydroxy-phenyl)-1-[2-(1H-indol-3-yl)-ethyl]-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrol-2-one ring. Key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as indole-3-carboxaldehyde under acidic or basic conditions.
Cyclization: The indole derivative undergoes cyclization to form the pyrrol-2-one ring. This step may require catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-hydroxy-5-phenyl-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the hydroxy group on the phenyl ring.
4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Contains a methoxy group instead of a hydroxy group on the phenyl ring.
Uniqueness
The presence of both hydroxy and acetyl groups in 4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one provides unique reactivity and potential biological activity compared to its analogs. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2O4/c1-13(25)19-20(14-5-4-6-16(26)11-14)24(22(28)21(19)27)10-9-15-12-23-18-8-3-2-7-17(15)18/h2-8,11-12,20,23,26-27H,9-10H2,1H3 |
InChI Key |
GWVXQSBCYYKLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)O)CCC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10890709.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890757.png)
![2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol](/img/structure/B10890760.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10890762.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10890764.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)

